![molecular formula C10H9NO2 B1624559 3,4-dihydro-2H-benzo[c]azepine-1,5-dione CAS No. 41764-17-4](/img/structure/B1624559.png)
3,4-dihydro-2H-benzo[c]azepine-1,5-dione
Overview
Description
3,4-dihydro-2H-benzo[c]azepine-1,5-dione is a chemical compound that is part of the benzazepinone family . Benzazepinones are known for their wide range of pharmacological activity and are used in the treatment of various diseases such as heart diseases, cancer, and Alzheimer’s disease . They are also found in naturally-occurring alkaloids .
Synthesis Analysis
The synthesis of 3,4-dihydro-2H-benzo[c]azepine-1,5-dione involves a condensation reaction with O-methylhydroxylamine . Various methods of synthesis of benzazepinones have been reviewed, including hydroamination, carbopalladation, amidation, Friedel–Crafts alkylation, and rearrangements with cycle enlargement .Molecular Structure Analysis
The molecular structure of 3,4-dihydro-2H-benzo[c]azepine-1,5-dione was determined by X-ray crystallography . The configuration at the C=N double bond was also determined through this method .Chemical Reactions Analysis
The synthesis of azepine structures, like other fundamental heterocycles, are constantly being developed and improved . Methods for the synthesis of azepine structures include methods for recyclization of small and medium carbo-, oxa- or azacyclanes, as well as multicomponent heterocyclization reactions .Scientific Research Applications
Antimicrobial Activity
This compound has been evaluated for its potential in antimicrobial activity. Molecular modeling studies suggest that it could be effective against various microorganisms .
Pharmaceutical Synthesis
It serves as a precursor in the synthesis of pharmaceutically relevant benzoxazine-2-one derivatives, which are important in the development of new medications .
Cancer Therapeutics
Researchers have synthesized novel analogues of this compound, aiming to develop new therapeutic agents with efficacy in controlling cancer growth .
Anticonvulsant Properties
Some derivatives of this compound have shown strong anticonvulsant activities, indicating a potential for a wide range of anticonvulsant effects .
Mechanochemistry Applications
An innovative mechanochemical “parallel synthesis” method uses this compound to create derivatives via a one-pot three-component reaction .
Synthesis of Dibenzoazepine-Pyridazine Derivatives
It is used as a starting material for preparing dibenzoazepine-pyridazine derivatives, which have pharmacological importance .
Future Directions
The future directions for the study of 3,4-dihydro-2H-benzo[c]azepine-1,5-dione could involve further exploration of its synthesis methods, as well as its potential pharmacological properties . There is unflagging interest in the synthesis of seven-membered heterocycles, driven by the desire to expand the methods of organic synthesis, create new libraries of azepines, oxa- and thiazepines, and also reveal previously unknown unique pharmacological properties of these compounds to discover new drugs .
Mechanism of Action
Target of Action
The compound 3,4-dihydro-2H-benzo[c]azepine-1,5-dione, also known as 3,4-dihydro-1H-benzo[c]azepine-1,5(2H)-dione, has been found to target protein-tyrosine kinases (PTKs), including ErbB1, ErbB2, c-Met, ALK, FGFR1, RET, KDR . These proteins play crucial roles in various cellular processes, including cell growth, differentiation, and metabolism.
Mode of Action
It is believed to inhibit the activity of its target proteins, thereby disrupting the signaling pathways they are involved in . This disruption can lead to changes in cellular processes, potentially leading to therapeutic effects.
Biochemical Pathways
The compound’s interaction with its targets affects various biochemical pathways. For instance, the inhibition of ErbB1 and ErbB2 can disrupt the ErbB signaling pathway, which is involved in cell proliferation and survival. Similarly, the inhibition of c-Met can affect the HGF/c-Met signaling pathway, which plays a role in cell growth, motility, and morphogenesis .
Result of Action
The molecular and cellular effects of the compound’s action depend on the specific targets and pathways it affects. For instance, by inhibiting PTKs, the compound can disrupt cell signaling, potentially leading to reduced cell proliferation and survival . This could be beneficial in the treatment of diseases characterized by abnormal cell growth, such as cancer.
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For example, factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets. Additionally, the compound’s efficacy can be influenced by factors such as the patient’s genetic makeup, overall health status, and the presence of other medications .
properties
IUPAC Name |
3,4-dihydro-2H-2-benzazepine-1,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c12-9-5-6-11-10(13)8-4-2-1-3-7(8)9/h1-4H,5-6H2,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUSNBVPDDGZEEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=CC=CC=C2C1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50452515 | |
Record name | 3,4-dihydro-2H-benzo[c]azepine-1,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50452515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dihydro-2H-benzo[c]azepine-1,5-dione | |
CAS RN |
41764-17-4 | |
Record name | 3,4-dihydro-2H-benzo[c]azepine-1,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50452515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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